Cas no 867040-40-2 (6-chloro-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline)
6-chloro-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline Chemical and Physical Properties
Names and Identifiers
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- 867040-40-2
- 6-chloro-3-(4-methoxyphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline
- SR-01000013583
- CCG-138121
- 6-chloro-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperazin-1-yl)quinoline
- F1607-1102
- 6-CHLORO-3-(4-METHOXYBENZENESULFONYL)-4-(4-METHYLPIPERAZIN-1-YL)QUINOLINE
- AKOS001858290
- SR-01000013583-1
- Quinoline, 6-chloro-3-[(4-methoxyphenyl)sulfonyl]-4-(4-methyl-1-piperazinyl)-
- 6-chloro-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline
-
- Inchi: 1S/C21H22ClN3O3S/c1-24-9-11-25(12-10-24)21-18-13-15(22)3-8-19(18)23-14-20(21)29(26,27)17-6-4-16(28-2)5-7-17/h3-8,13-14H,9-12H2,1-2H3
- InChI Key: KVZHUWNESIXMFS-UHFFFAOYSA-N
- SMILES: ClC1C=CC2C(C=1)=C(C(=CN=2)S(C1C=CC(=CC=1)OC)(=O)=O)N1CCN(C)CC1
Computed Properties
- Exact Mass: 431.1070404g/mol
- Monoisotopic Mass: 431.1070404g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 642
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 71.1Ų
Experimental Properties
- Density: 1.331±0.06 g/cm3(Predicted)
- Boiling Point: 627.5±55.0 °C(Predicted)
- pka: 6.67±0.42(Predicted)
6-chloro-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1607-1102-2μmol |
6-chloro-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline |
867040-40-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1607-1102-5μmol |
6-chloro-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline |
867040-40-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1607-1102-10μmol |
6-chloro-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline |
867040-40-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1607-1102-20μmol |
6-chloro-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline |
867040-40-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1607-1102-1mg |
6-chloro-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline |
867040-40-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1607-1102-2mg |
6-chloro-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline |
867040-40-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1607-1102-3mg |
6-chloro-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline |
867040-40-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1607-1102-4mg |
6-chloro-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline |
867040-40-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1607-1102-5mg |
6-chloro-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline |
867040-40-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1607-1102-10mg |
6-chloro-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline |
867040-40-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
6-chloro-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 6-chloro-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline
6-Chloro-3-(4-Methoxybenzenesulfonyl)-4-(4-Methylpiperazin-1-yl)Quinoline: A Comprehensive Overview
The compound 6-chloro-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline (CAS No. 867040-40-2) is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and structural versatility. The molecule incorporates a sulfonyl group attached to a methoxy-substituted benzene ring and a piperazine moiety, both of which contribute to its unique chemical properties.
Recent studies have highlighted the importance of quinoline derivatives in drug discovery, particularly in the development of anti-cancer agents and kinase inhibitors. The presence of the sulfonyl group in this compound enhances its ability to act as a bioisostere, potentially improving pharmacokinetic properties such as solubility and bioavailability. Additionally, the piperazine ring introduces rigidity and hydrogen bonding capabilities, which are crucial for molecular interactions with biological targets.
One of the most promising applications of 6-chloro-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline lies in its potential as a scaffold for designing small molecule inhibitors targeting specific protein kinases. Kinase inhibitors are a cornerstone in cancer therapy, as they can disrupt signaling pathways that promote tumor growth and metastasis. Preclinical studies have demonstrated that this compound exhibits selective inhibition against certain kinases, making it a valuable candidate for further exploration in oncology research.
In addition to its pharmacological applications, this compound has shown potential in materials science as a precursor for advanced organic materials. The quinoline core provides aromatic stability, while the sulfonyl and piperazine groups introduce functional diversity, enabling the synthesis of novel polymers or coordination compounds with tailored electronic properties.
From a synthetic standpoint, the construction of 6-chloro-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline involves multi-step organic synthesis techniques, including Suzuki coupling and nucleophilic aromatic substitution. These methods ensure high yields and structural precision, making the compound accessible for both academic research and industrial applications.
Moreover, computational studies using molecular docking and quantum mechanics have provided insights into the binding modes of this compound with various biological targets. These studies underscore its ability to form stable interactions with protein surfaces, further validating its potential as a lead compound in drug design.
In conclusion, 6-chloro-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline represents a versatile platform for exploring new therapeutic strategies and material innovations. Its unique combination of structural features positions it at the forefront of contemporary chemical research, offering exciting opportunities for future advancements in medicine and beyond.
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